molecular formula C4H6Br2F2 B1301193 1,3-Dibromo-1,1-difluorobutane CAS No. 406-42-8

1,3-Dibromo-1,1-difluorobutane

Cat. No. B1301193
CAS RN: 406-42-8
M. Wt: 251.9 g/mol
InChI Key: DYWJVIZPXZXUML-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,1-difluorobutane, also known as 1,3-DBD, is an organic compound with a unique structure and properties. It is a colorless liquid with a sweet, pungent odor and a boiling point of 112 °C. 1,3-DBD has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, the production of polymers, and the synthesis of organic dyes.

Scientific Research Applications

Environmental Degradation and Toxicity

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals reveal the environmental fate and potential degradation pathways of fluorinated compounds. These chemicals, due to their persistence, can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns about their toxic profiles and regulatory actions. The review emphasizes the need for understanding biodegradation mechanisms to assess environmental impacts (Liu & Avendaño, 2013).

  • Developmental Toxicity of Perfluoroalkyl Acids : The developmental toxicity of perfluoroalkyl acids, including their effects on rodents and potential relevance to human health risk, highlights the toxicological concerns of fluorinated compounds. This review suggests avenues for further research to support risk assessments of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Removal and Treatment Technologies

  • Novel Treatment Technologies for PFAS Compounds : This critical review explores innovative technologies for removing PFAS compounds from water, indicating the challenges posed by their physicochemical properties. It highlights the need for cost-effective treatment methods and the development of in situ technologies (Kucharzyk et al., 2017).

  • Adsorption Behavior of Perfluorinated Compounds : The review on the adsorption behavior of perfluorinated compounds on various adsorbents provides insights into effective removal strategies from water and wastewater. It discusses mechanisms such as electrostatic interaction, hydrophobic interaction, and hydrogen bonding, essential for designing adsorbents (Du et al., 2014).

Safety and Hazards

Safety data sheets indicate that contact with skin and eyes should be avoided and appropriate exhaust ventilation should be provided at places where dust is formed . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Mode of Action

It has been reported that difluorodienes can result from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes with dbu . This suggests that 1,3-Dibromo-1,1-difluorobutane may interact with its targets through a similar mechanism.

Result of Action

It has been reported that 4-aryl-1,1-difluoro-1,3-butadienes react rapidly with 4-phenyl-1,2,4-triazoline-3,5-dione in diels-alder reactions . This suggests that this compound may have similar reactivity.

properties

IUPAC Name

1,3-dibromo-1,1-difluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWJVIZPXZXUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371579
Record name 1,3-dibromo-1,1-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406-42-8
Record name 1,3-dibromo-1,1-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406-42-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

A: 1,3-Dibromo-1,1-difluorobutane undergoes double dehydrobromination when reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) []. This reaction results in the formation of difluorodienes, specifically 4-aryl-1,1-difluoro-1,3-butadienes when the starting material is a 4-aryl-1,3-dibromo-1,1-difluorobutane [].

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